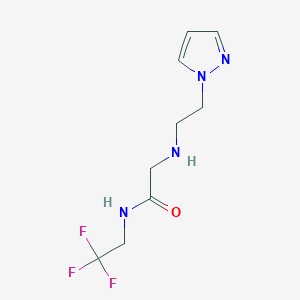![molecular formula C20H22N4O5 B14903927 6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nitrogen-containing compounds under controlled conditions.
Introduction of Methoxybenzyl and Trimethoxyphenyl Groups: The methoxybenzyl and trimethoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of cyanuric chloride with 4-methoxybenzylamine and 3,4,5-trimethoxyaniline in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the aromatic rings, potentially leading to the formation of reduced triazine derivatives or dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced triazine derivatives, dihydro derivatives.
Substitution: Various substituted triazine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent, depending on its biological activity.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring and aromatic groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-methoxybenzyl)-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-methoxybenzyl)-3-((3,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazine
Uniqueness
The unique combination of methoxybenzyl and trimethoxyphenyl groups in 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one distinguishes it from other similar compounds. These groups contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity. The specific arrangement of functional groups can also influence its interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H22N4O5 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
6-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C20H22N4O5/c1-26-14-7-5-12(6-8-14)9-15-19(25)22-20(24-23-15)21-13-10-16(27-2)18(29-4)17(11-13)28-3/h5-8,10-11H,9H2,1-4H3,(H2,21,22,24,25) |
Clé InChI |
MBSRPYFYPRKHGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



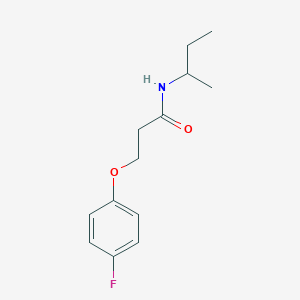
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
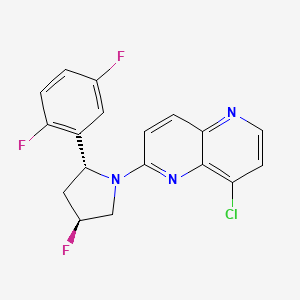
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
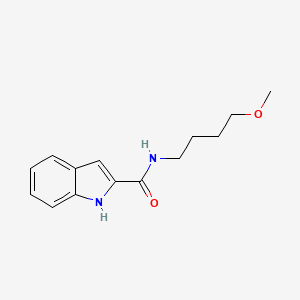
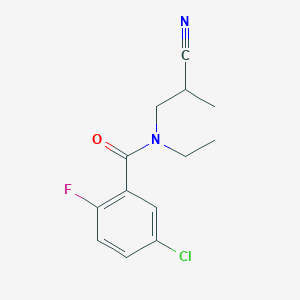
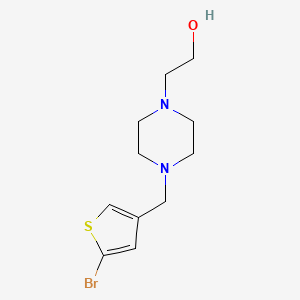
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
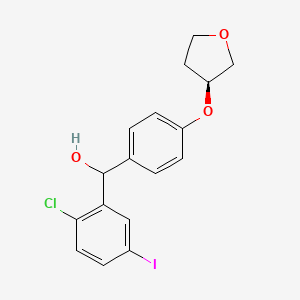
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
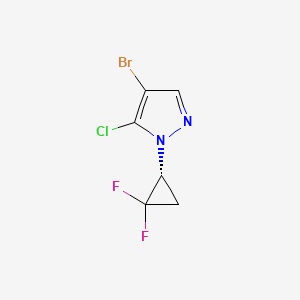
![3-([1,1'-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14903916.png)
